Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate
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Overview
Description
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate is a complex organic compound that features a benzoate ester functional group, a fluorine atom, and a piperidine ring with a Boc-protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrobenzoic acid and (S)-2-amino-1-butanol.
Formation of Intermediate: The nitro group of 5-fluoro-2-nitrobenzoic acid is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Esterification: The resulting 5-fluoro-2-aminobenzoic acid is then esterified with (S)-2-amino-1-butanol to form the corresponding ester.
Boc Protection: The amino group on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc2O) to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of various substituted benzoates.
Scientific Research Applications
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The fluorine atom enhances the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.
Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in Methyl (S)-2-Amino-4-[3-(Boc-amino)-1-piperidyl]-5-fluorobenzoate imparts unique properties such as increased metabolic stability and enhanced binding affinity compared to its chloro and bromo analogs. This makes it a valuable compound in drug development and other scientific research applications.
Properties
IUPAC Name |
methyl 2-amino-5-fluoro-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O4/c1-18(2,3)26-17(24)21-11-6-5-7-22(10-11)15-9-14(20)12(8-13(15)19)16(23)25-4/h8-9,11H,5-7,10,20H2,1-4H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTODWRPKCSHLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=C(C=C(C(=C2)N)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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